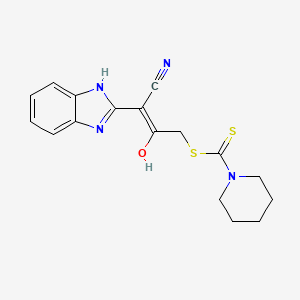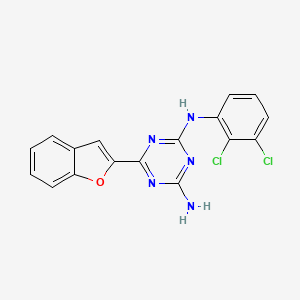![molecular formula C12H19N3O2S2 B11184787 (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11184787.png)
(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminothiazolidin-4-one with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Methyl acetoacetate: Another ester with comparable reactivity.
Acetylacetone: Known for its keto-enol tautomerism and similar chemical behavior.
Uniqueness
What sets (5E)-3-ethyl-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N3O2S2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-(2-morpholin-4-ylethyliminomethyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H19N3O2S2/c1-2-15-11(16)10(19-12(15)18)9-13-3-4-14-5-7-17-8-6-14/h9,16H,2-8H2,1H3 |
InChI Key |
HGOQKAPRYTXBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NCCN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11184707.png)
![N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11184712.png)
![3,4-difluoro-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11184713.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide](/img/structure/B11184715.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184721.png)

![6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184736.png)
![5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B11184738.png)
![3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11184747.png)

![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B11184754.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B11184794.png)
![6-[3-[[3,5-bis(trifluoromethyl)benzoyl]amino]phenyl]-8-methyl-N-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11184796.png)
![2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11184800.png)
